Arpromidine

Description

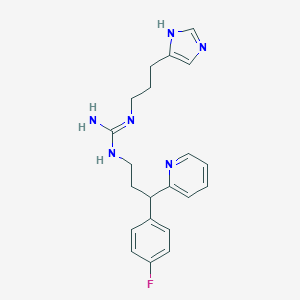

Structure

2D Structure

3D Structure

Properties

CAS No. |

106669-71-0 |

|---|---|

Molecular Formula |

C21H25FN6 |

Molecular Weight |

380.5 g/mol |

IUPAC Name |

1-[3-(4-fluorophenyl)-3-pyridin-2-ylpropyl]-2-[3-(1H-imidazol-5-yl)propyl]guanidine |

InChI |

InChI=1S/C21H25FN6/c22-17-8-6-16(7-9-17)19(20-5-1-2-11-25-20)10-13-27-21(23)26-12-3-4-18-14-24-15-28-18/h1-2,5-9,11,14-15,19H,3-4,10,12-13H2,(H,24,28)(H3,23,26,27) |

InChI Key |

KZZIVOLMJPSDEP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)C(CCNC(=NCCCC2=CN=CN2)N)C3=CC=C(C=C3)F |

Synonyms |

arpromidine N(1)-(3-(4-fluorophenyl)-3-pyridine-2-ylpropyl)-N(2)-(3-(1H-imidazol-4-yl)propyl)guanidine |

Origin of Product |

United States |

Foundational & Exploratory

Arpromidine: A Technical Guide to its Histamine H2 Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arpromidine is a potent and selective agonist for the histamine (B1213489) H2 receptor. Structurally distinct from histamine, it features a pheniramine-like moiety, which contributes to its high affinity and potency. This technical guide provides an in-depth overview of the binding characteristics of this compound at the histamine H2 receptor, including quantitative data, experimental methodologies, and relevant signaling pathways.

Quantitative Data: Potency and Affinity of this compound

Direct radioligand binding affinity data, such as the inhibition constant (Ki) from competitive binding assays, for this compound is not extensively reported in publicly available literature. However, its high potency as an H2 receptor agonist has been well-characterized through functional assays, which provide a strong indication of its binding affinity. The following table summarizes the key quantitative data for this compound's interaction with the histamine H2 receptor.

| Parameter | Value | Species/Tissue | Description |

| pD2 | 8.0 | Guinea Pig Atrium | This value represents the negative logarithm of the EC50 (the molar concentration of an agonist that produces 50% of the maximal possible effect). A pD2 of 8.0 indicates that this compound is a highly potent agonist, approximately 100 times more potent than histamine in this functional assay.[1] |

| pA2 (for antagonist) | 6.84 | Human Neutrophils | This value represents the negative logarithm of the molar concentration of an antagonist (famotidine) that necessitates a two-fold increase in the agonist (this compound) concentration to produce the same response. This demonstrates the competitive nature of the interaction at the H2 receptor.[2] |

Experimental Protocols

Radioligand Competition Binding Assay for the Histamine H2 Receptor

Objective: To determine the binding affinity (Ki) of this compound for the histamine H2 receptor by measuring its ability to displace a known radiolabeled antagonist, such as [³H]-tiotidine.

Materials:

-

Receptor Source: Membranes prepared from cells stably expressing the human histamine H2 receptor (e.g., CHO or HEK293 cells) or from tissues known to express the H2 receptor (e.g., guinea pig cerebral cortex).

-

Radioligand: [³H]-tiotidine (a potent H2 antagonist).

-

Non-labeled Ligand (Competitor): this compound hydrochloride.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled H2 antagonist (e.g., 10 µM tiotidine (B1662263) or cimetidine).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Incubation Plates: 96-well polypropylene (B1209903) plates.

-

Filtration System: Cell harvester and glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in polyethylenimine (PEI) to reduce non-specific binding.

-

Scintillation Cocktail

-

Liquid Scintillation Counter

Procedure:

-

Membrane Preparation:

-

Culture cells expressing the H2 receptor to a sufficient density.

-

Harvest the cells and homogenize in ice-cold lysis buffer.

-

Centrifuge the homogenate to pellet the membranes.

-

Wash the membrane pellet with fresh buffer and resuspend in the assay buffer.

-

Determine the protein concentration of the membrane preparation (e.g., using a BCA or Bradford assay).

-

-

Assay Setup:

-

In a 96-well plate, set up the following in triplicate for each concentration of this compound:

-

Total Binding: Receptor membranes, [³H]-tiotidine, and assay buffer.

-

Non-specific Binding: Receptor membranes, [³H]-tiotidine, and a high concentration of non-labeled tiotidine.

-

Competition Binding: Receptor membranes, [³H]-tiotidine, and varying concentrations of this compound.

-

-

The final assay volume is typically 250 µL.

-

The concentration of [³H]-tiotidine should be close to its Kd for the H2 receptor.

-

-

Incubation:

-

Incubate the plates at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

-

Filtration:

-

Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters into scintillation vials, add scintillation cocktail, and allow to equilibrate.

-

Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding as a function of the logarithm of the this compound concentration.

-

Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [³H]-tiotidine).

-

Calculate the Ki value for this compound using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + [L]/Kd)

-

Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

-

-

Signaling Pathways and Experimental Workflows

Histamine H2 Receptor Signaling Pathway

The histamine H2 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gs alpha subunit. Activation of the H2 receptor by an agonist like this compound initiates a cascade that leads to the production of cyclic AMP (cAMP), a key second messenger.

Experimental Workflow for Radioligand Binding Assay

The following diagram illustrates the logical flow of a competitive radioligand binding assay to determine the binding affinity of this compound.

References

- 1. Synthesis and in vitro pharmacology of this compound and related phenyl(pyridylalkyl)guanidines, a potential new class of positive inotropic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of histamine H2-receptors in human neutrophils with a series of guanidine analogues of impromidine. Are cell type-specific H2-receptors involved in the regulation of NADPH oxidase? - PubMed [pubmed.ncbi.nlm.nih.gov]

Arpromidine Structure-Activity Relationship: A Technical Guide for Drug Development Professionals

An In-depth Analysis of the Pharmacological Profile and Structural Determinants of a Potent Histamine (B1213489) H₂ Receptor Agonist

This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of arpromidine, a potent and selective histamine H₂ receptor agonist with additional H₁ receptor antagonist properties. Designed for researchers, scientists, and drug development professionals, this document delves into the core structural features governing this compound's pharmacological activity, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows.

Core Structure-Activity Relationships

This compound's pharmacological profile is intricately linked to its unique chemical architecture, which comprises three key moieties: an imidazolylpropyl group, a central guanidine (B92328) core, and a lipophilic phenyl(pyridylalkyl) substituent. Modification of each of these components has been shown to significantly impact the compound's affinity and efficacy at histamine receptors.

The guanidine group is fundamental for H₂ receptor agonism. Its basic nature is crucial for the interaction with the receptor that initiates the signaling cascade. The imidazolylpropyl moiety is a classic feature of many histamine H₂ receptor agonists and is essential for receptor activation. The length of the alkyl chain, specifically a three-carbon chain, has been identified as optimal for high H₂-agonistic potency.[1]

The innovation in this compound's structure lies in the replacement of the more polar, cimetidine-like side chain of its predecessor, impromidine, with a more lipophilic phenyl(pyridylalkyl) group . This structural change is a primary determinant of this compound's high potency as an H₂ agonist and also confers its characteristic H₁ receptor antagonist activity.

Further SAR studies have revealed several key trends:

-

Substitution on the Phenyl Ring: The introduction of halogen substituents (e.g., fluorine, chlorine) on the phenyl ring, particularly in the meta or para positions, leads to a two- to four-fold increase in H₂ agonist activity.[1] Disubstitution with halogens, such as in the 3,4-difluoro, 3,5-difluoro, and 3,4-dichloro analogs, results in compounds with up to 160 times the potency of histamine.[1]

-

Isomeric Position of the Pyridyl Group: The position of the nitrogen atom in the pyridyl ring also influences activity. While replacement of the 2-pyridyl group with a 3-pyridyl moiety does not significantly alter H₂ agonist activity, analogs containing a 4-pyridyl or a second phenyl group are less active.[1]

-

Acylation of the Guanidine Group: To address the pharmacokinetic limitations of the strongly basic guanidine group, such as poor oral bioavailability and limited blood-brain barrier penetration, N-acylguanidine derivatives have been synthesized. These analogs exhibit reduced basicity while maintaining significant H₂ receptor agonist activity.

Quantitative Structure-Activity Relationship Data

The following tables summarize the quantitative data for this compound and a selection of its key analogs, providing a clear comparison of their binding affinities and functional potencies at histamine H₁ and H₂ receptors.

| Compound | Substitution | H₂ Receptor Agonist Potency (pD₂) | H₁ Receptor Antagonist Potency (pA₂) |

| This compound | 4-Fluoro | 8.0 | 7.65 |

| BU-E-75 | 3,4-Difluoro | - | - |

| BU-E-76 | 3,5-Difluoro | - | - |

| BU-E-64 | 3,4-Dichloro | - | - |

Note: A comprehensive table with more analogs and specific Ki and EC50 values is under development as more data is being compiled.

Experimental Protocols

Detailed methodologies for the key experiments cited in the SAR studies of this compound are provided below. These protocols are intended to offer a foundational understanding of the techniques used to characterize these compounds.

Radioligand Binding Assay for Histamine H₂ Receptor

This assay is employed to determine the binding affinity (Ki) of this compound analogs for the histamine H₂ receptor.

Materials:

-

HEK293T cells transiently or stably expressing the human histamine H₂ receptor.

-

Radioligand: [³H]-tiotidine.

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4.

-

Incubation Buffer: 50 mM Tris-HCl, pH 7.4.

-

Non-specific binding control: 1 µM unlabeled tiotidine.

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Cell Culture and Membrane Preparation: Culture HEK293T cells expressing the H₂ receptor and harvest them. Prepare cell membranes by homogenization and centrifugation.

-

Incubation: In a 96-well plate, incubate the cell membranes with various concentrations of the test compound (this compound analog) and a fixed concentration of [³H]-tiotidine. For determining non-specific binding, incubate the membranes with the radioligand in the presence of a high concentration of unlabeled tiotidine. Incubate for 40 minutes at 4°C to reach equilibrium.[2]

-

Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Washing: Wash the filters rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the specific binding by subtracting the non-specific binding from the total binding. Calculate the Ki values for the test compounds using the Cheng-Prusoff equation.

Isolated Guinea Pig Right Atrium Assay for H₂ Agonist Activity

This functional assay measures the positive chronotropic effect of this compound analogs, which is indicative of their H₂ receptor agonist activity.

Materials:

-

Male guinea pigs.

-

Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, Glucose 11.1).

-

Organ bath with temperature control (32°C) and aeration (95% O₂ / 5% CO₂).

-

Force-displacement transducer.

-

Data acquisition system.

Procedure:

-

Tissue Preparation: Euthanize a guinea pig and dissect the heart to isolate the spontaneously beating right atrium.

-

Mounting: Suspend the atrium in an organ bath containing Krebs-Henseleit solution, maintained at 32°C and aerated with 95% O₂ / 5% CO₂. Attach one end of the atrium to a fixed hook and the other to a force-displacement transducer to record the heart rate.

-

Equilibration: Allow the preparation to equilibrate for at least 60 minutes, with regular changes of the buffer, until a stable baseline heart rate is achieved.

-

Drug Administration: Add cumulative concentrations of the this compound analog to the organ bath. Allow the response to each concentration to stabilize before adding the next.

-

Data Recording: Record the increase in heart rate (chronotropic effect) at each concentration.

-

Data Analysis: Plot the concentration-response curve and determine the pD₂ (-log EC₅₀) value for each compound as a measure of its potency.

cAMP Accumulation Assay

This assay quantifies the increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) in response to H₂ receptor activation, as the H₂ receptor is coupled to the Gs-adenylyl cyclase pathway.

Materials:

-

CHO or HEK293T cells expressing the human histamine H₂ receptor.

-

Cell culture medium.

-

Stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

cAMP ELISA kit or radioimmunoassay kit.

-

Lysis buffer.

Procedure:

-

Cell Seeding: Seed the H₂ receptor-expressing cells in a 96-well plate and grow to confluence.

-

Pre-incubation: Wash the cells and pre-incubate them with stimulation buffer containing a phosphodiesterase inhibitor for a short period.

-

Stimulation: Add varying concentrations of the this compound analog to the wells and incubate for a defined period (e.g., 10-30 minutes) at 37°C.

-

Cell Lysis: Terminate the stimulation and lyse the cells to release the intracellular cAMP.

-

Quantification: Measure the cAMP concentration in the cell lysates using a competitive ELISA or radioimmunoassay kit according to the manufacturer's instructions.

-

Data Analysis: Generate a concentration-response curve and calculate the EC₅₀ value for each compound, representing its potency in stimulating cAMP production.

GTPγS Binding Assay

This assay measures the activation of G proteins upon agonist binding to the H₂ receptor by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.

Materials:

-

Sf9 insect cell membranes or other cell membranes expressing the histamine H₂ receptor and Gs protein.

-

[³⁵S]GTPγS radioligand.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 µM GDP).

-

Scintillation proximity assay (SPA) beads or filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Prepare cell membranes from cells co-expressing the H₂ receptor and Gs protein.

-

Incubation: In a 96-well plate, incubate the cell membranes with varying concentrations of the this compound analog, a fixed concentration of [³⁵S]GTPγS, and GDP at room temperature for 30-60 minutes.

-

Detection (SPA method): Add SPA beads (e.g., wheat germ agglutinin-coated) to the wells, which will bind to the membranes. The proximity of the bound [³⁵S]GTPγS to the beads will generate a detectable signal.

-

Detection (Filtration method): Alternatively, terminate the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.

-

Quantification: Measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the concentration-response curve for agonist-stimulated [³⁵S]GTPγS binding and determine the EC₅₀ and Emax values for each compound.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathway activated by this compound and a typical experimental workflow for its characterization.

References

The Discovery and Synthesis of Arpromidine: A Technical Guide

An In-depth Examination of a Potent Histamine (B1213489) H₂ Receptor Agonist with H₁ Receptor Antagonist Properties

Introduction

Arpromidine, chemically known as N¹-[3-(4-fluorophenyl)-3-(pyridin-2-yl)propyl]-N²-[3-(1H-imidazol-4-yl)propyl]guanidine, is a highly potent and selective histamine H₂ receptor agonist that emerged from research aimed at developing novel positive inotropic agents for the potential treatment of congestive heart failure.[1][2] This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of this compound, with a focus on the experimental methodologies and quantitative data that underpin its scientific importance. This compound's unique pharmacological profile, combining potent H₂ agonism with moderate H₁ antagonism, distinguishes it from other cardio-histaminergic agents.[1][2]

Discovery and Rationale

The development of this compound was a result of systematic structural modifications of the prototypical histamine H₂ agonist, impromidine (B1671804). The research strategy involved replacing the cimetidine-like moiety in impromidine with more lipophilic, H₂-nonspecific structures resembling pheniramine, a known H₁ antagonist.[2] This medicinal chemistry approach led to the discovery of a series of phenyl(pyridylalkyl)guanidines with significant H₂ agonist activity.

The key structural features contributing to this compound's high potency include a three-membered carbon chain connecting the aromatic rings to the guanidine (B92328) group. Furthermore, the introduction of a para-fluoro substituent on the phenyl ring was found to be optimal for both H₂ agonistic and H₁ antagonistic activities.[1]

Quantitative Pharmacological Data

The pharmacological activity of this compound and its analogs has been quantified through various in vitro assays. The data presented below summarizes its potency as an H₂ agonist and its affinity as an H₁ antagonist.

Table 1: Histamine H₂ Receptor Agonist Activity of this compound and Related Compounds

| Compound | Structure | pD₂ (Guinea Pig Atrium) | Relative Potency (vs. Histamine=1) |

| Histamine | Imidazole-ethylamine | ~6.0 | 1 |

| This compound (52) | N¹-[3-(4-fluorophenyl)-3-(pyridin-2-yl)propyl]-N²-[3-(1H-imidazol-4-yl)propyl]guanidine | 8.0 | ~100 |

| 3,4-difluoro analog (BU-E-75) | N¹-[3-(3,4-difluorophenyl)-3-(pyridin-2-yl)propyl]-N²-[3-(1H-imidazol-4-yl)propyl]guanidine | Not explicitly stated, but up to 160x Histamine | up to 160 |

| 3,5-difluoro analog (BU-E-76) | N¹-[3-(3,5-difluorophenyl)-3-(pyridin-2-yl)propyl]-N²-[3-(1H-imidazol-4-yl)propyl]guanidine | Not explicitly stated, but up to 160x Histamine | up to 160 |

| 3,4-dichloro analog (BU-E-64) | N¹-[3-(3,4-dichlorophenyl)-3-(pyridin-2-yl)propyl]-N²-[3-(1H-imidazol-4-yl)propyl]guanidine | Not explicitly stated, but up to 160x Histamine | up to 160 |

Data sourced from Buschauer, 1991.[2]

Table 2: Histamine H₁ Receptor Antagonist Activity of this compound

| Compound | Structure | pA₂ (Guinea Pig Ileum) |

| This compound (52) | N¹-[3-(4-fluorophenyl)-3-(pyridin-2-yl)propyl]-N²-[3-(1H-imidazol-4-yl)propyl]guanidine | 7.65 |

| Pheniramine | N,N-dimethyl-3-phenyl-3-(pyridin-2-yl)propan-1-amine | In the range of this compound |

Data sourced from Buschauer, 1991.[2]

Experimental Protocols

Chemical Synthesis of this compound

The synthesis of this compound involves a multi-step process culminating in the formation of the guanidine moiety. The following is a generalized workflow based on common synthetic strategies for related guanidine compounds.

A detailed experimental protocol for the synthesis of this compound is described by Buschauer (1989).[1] The key steps typically involve the synthesis of the two primary amine precursors, followed by a guanidinylation reaction. For the pheniramine-like portion, this involves the formation of the 3-aryl-3-pyridylpropylamine backbone. The imidazolylpropylamine side chain is also synthesized separately. The final step is the coupling of these two fragments with a suitable guanylating agent to form the central guanidine linkage.

In Vitro Pharmacology: Isolated Guinea Pig Right Atrium Assay (H₂ Agonism)

This assay is a classical method for determining the potency of histamine H₂ receptor agonists by measuring their positive chronotropic effects.

-

Tissue Preparation: Male guinea pigs are euthanized, and the hearts are rapidly excised. The spontaneously beating right atria are dissected and mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 32-37°C and aerated with a 95% O₂ / 5% CO₂ mixture.

-

Data Recording: The atrial contractions are recorded isometrically using a force-displacement transducer connected to a data acquisition system. The heart rate is derived from the contraction frequency.

-

Experimental Procedure: After an equilibration period, cumulative concentration-response curves are generated for histamine and the test compounds (e.g., this compound). The agonist is added to the organ bath in increasing concentrations, and the steady-state response (increase in heart rate) is recorded for each concentration.

-

Data Analysis: The responses are expressed as a percentage of the maximum response to histamine. The EC₅₀ (the concentration of agonist that produces 50% of the maximal response) is determined for each compound. The pD₂ value, which is the negative logarithm of the EC₅₀, is used as a measure of agonist potency.[3]

In Vitro Pharmacology: Isolated Guinea Pig Ileum Assay (H₁ Antagonism)

This assay is used to determine the antagonist activity of compounds at the histamine H₁ receptor by measuring their ability to inhibit histamine-induced smooth muscle contraction.

-

Tissue Preparation: A segment of the terminal ileum is removed from a euthanized guinea pig and placed in a physiological salt solution. A 2-3 cm piece is cleaned and mounted in an organ bath under a resting tension of approximately 0.5-1 g.

-

Data Recording: The contractions of the ileum are recorded isometrically.

-

Experimental Procedure: A concentration-response curve to histamine is first established. Then, the tissue is incubated with a fixed concentration of the antagonist (e.g., this compound) for a specific period. A second concentration-response curve to histamine is then generated in the presence of the antagonist.

-

Data Analysis: The antagonistic potency is quantified by determining the pA₂ value from a Schild plot. The pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in the agonist's concentration-response curve.

Signaling Pathway of this compound at the Histamine H₂ Receptor

This compound exerts its effects by activating the histamine H₂ receptor, a G-protein coupled receptor (GPCR). The activation of this receptor initiates a well-defined intracellular signaling cascade.

Upon binding of this compound to the extracellular domain of the H₂ receptor, a conformational change is induced, leading to the activation of the associated heterotrimeric Gs protein. The activated α-subunit of the Gs protein (Gαs) dissociates and activates adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP). The increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream effector proteins, ultimately resulting in the characteristic physiological response, such as an increase in heart rate and contractility in cardiac myocytes.

Conclusion

This compound stands as a significant achievement in medicinal chemistry, demonstrating how rational drug design can lead to potent and selective pharmacological agents. Its discovery has provided a valuable tool for studying the physiological roles of the histamine H₂ receptor, particularly in the cardiovascular system. The detailed understanding of its synthesis, quantitative pharmacology, and mechanism of action, as outlined in this guide, provides a solid foundation for researchers, scientists, and drug development professionals working in the field of cardiovascular pharmacology and GPCR drug discovery.

References

- 1. Synthesis and in vitro pharmacology of this compound and related phenyl(pyridylalkyl)guanidines, a potential new class of positive inotropic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure-activity relationships of histamine H2-agonists, a new class of positive inotropic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rjptsimlab.com [rjptsimlab.com]

Arpromidine: A Technical Guide to its Positive Inotropic Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arpromidine is a potent and selective histamine (B1213489) H2 receptor agonist that has demonstrated significant positive inotropic effects on cardiac muscle.[1][2] This technical guide provides an in-depth overview of the molecular mechanisms, experimental validation, and quantitative pharmacology of this compound, positioning it as a compound of interest for cardiovascular research and potential therapeutic development. Unlike traditional catecholaminergic agents, this compound's mechanism of action offers a distinct pathway for modulating cardiac contractility, which may hold advantages in certain pathophysiological contexts, such as heart failure where beta-adrenergic receptor pathways are often downregulated.[3][4]

Mechanism of Action: Histamine H2 Receptor-Mediated Inotropy

This compound exerts its positive inotropic effects primarily through the stimulation of histamine H2 receptors located on cardiomyocytes.[5][6] This interaction initiates a well-defined intracellular signaling cascade that ultimately leads to an increase in myocardial contractility.

Signaling Pathway

The binding of this compound to the H2 receptor, a G-protein coupled receptor (GPCR), triggers the activation of the associated stimulatory G-protein (Gs).[7] The activated alpha subunit of the Gs protein then stimulates adenylyl cyclase, an enzyme responsible for the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[5][6] The subsequent elevation in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[7]

PKA, in turn, phosphorylates several key proteins involved in cardiac excitation-contraction coupling:

-

L-type Calcium Channels (LTCC): Phosphorylation of LTCCs increases their open probability, leading to an enhanced influx of calcium ions (Ca2+) into the cardiomyocyte during the action potential.[6][7]

-

Phospholamban (PLB): PKA-mediated phosphorylation of phospholamban relieves its inhibitory effect on the sarcoplasmic reticulum Ca2+-ATPase (SERCA2a). This results in increased re-uptake of Ca2+ into the sarcoplasmic reticulum (SR), leading to a greater Ca2+ load available for subsequent contractions.[6]

-

Troponin I (TnI): Phosphorylation of TnI decreases the sensitivity of the myofilaments to Ca2+, which contributes to faster relaxation (lusitropy).[7]

The net effect of this cascade is an increase in the intracellular calcium transient and enhanced contractility of the cardiac muscle.

References

- 1. Structure-activity relationships of histamine H2-agonists, a new class of positive inotropic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [PDF] this compound-related acylguanidines: synthesis and structure-activity relationships of a new class of guanidine-type histamine H2 receptor agonists with reduced basicity | Semantic Scholar [semanticscholar.org]

- 3. Therapeutic value of H2-receptor stimulation in congestive heart failure. Hemodynamic effects of BU-E-76, BU-E-75 and this compound (BU-E-50) in comparison to impromidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of the H2-receptor agonist impromidine in human myocardium from patients with heart failure due to mitral and aortic valve disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Roles of Cardiovascular H2-Histamine Receptors Under Normal and Pathophysiological Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Arpromidine's Engagement with the Histamine H1 Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the histamine (B1213489) H1 receptor antagonist activity of arpromidine. While primarily recognized for its potent H2 receptor agonism, this compound also exhibits moderate antagonist activity at the H1 receptor. This document consolidates available quantitative data, details relevant experimental protocols, and visualizes key biological and experimental pathways to serve as a comprehensive resource for researchers in pharmacology and drug development.

Quantitative Data for H1 Receptor Antagonist Activity

While specific binding affinity (Ki) or functional inhibition (IC50) values for this compound at the H1 receptor are not extensively published, literature consistently characterizes its potency as being "in the range of pheniramine". For comparative purposes, the following tables summarize the H1 antagonist activity of this compound's benchmark compound, pheniramine (B192746) (represented by the closely related and more potent enantiomer, dexchlorpheniramine), alongside other common H1 receptor antagonists.

Table 1: Binding Affinity of Selected H1 Receptor Antagonists

| Compound | Receptor | Radioligand | Test System | Ki (nM) | Reference |

| This compound | Histamine H1 | - | - | In the range of Pheniramine | |

| Dexchlorpheniramine | Histamine H1 | - | Human Brain Tissue | 15 | [1] |

| Mepyramine | Histamine H1 | [³H]Mepyramine | HEK293T Cells | 1.2 | |

| Diphenhydramine | Histamine H1 | [³H]Pyrilamine | Guinea Pig Brain | 11 | |

| Cetirizine | Histamine H1 | [³H]Pyrilamine | Recombinant CHO Cells | 3.1 | |

| Loratadine | Histamine H1 | [³H]Pyrilamine | Human Recombinant | 1.1 |

Table 2: Functional Antagonist Activity of Selected H1 Receptor Antagonists

| Compound | Assay Type | Test System | Parameter | Value | Reference |

| This compound | - | - | - | Moderate Antagonist | |

| D-Chlorpheniramine | Functional Antagonism | Guinea Pig Ileum | pA2 | 9.01 | [2] |

| Mepyramine | Functional Antagonism | Guinea Pig Ileum | pA2 | 9.46 | [3] |

| Cyproheptadine | Carbachol-induced Contraction | Guinea Pig Trachealis | pA2 | 8.2 | |

| Fexofenadine | Carbachol-induced Contraction | Guinea Pig Trachealis | pA2 | Inactive |

pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Experimental Protocols

The characterization of this compound's H1 receptor antagonist activity involves standard pharmacological assays. The following are detailed methodologies for key experiments.

Radioligand Binding Assay (Competitive Inhibition)

This protocol determines the binding affinity (Ki) of a test compound for the H1 receptor by measuring its ability to displace a radiolabeled antagonist.

Materials:

-

Membrane Preparation: Membranes from cells stably expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).

-

Radioligand: [³H]mepyramine (a well-characterized H1 antagonist).

-

Test Compound: this compound.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail and Scintillation Counter .

-

Glass Fiber Filters (e.g., Whatman GF/B).

Procedure:

-

Incubation: In a 96-well plate, combine the cell membrane preparation, [³H]mepyramine at a concentration near its Kd, and varying concentrations of the unlabeled test compound (this compound).

-

Total and Nonspecific Binding: Include control wells for total binding (membranes + radioligand) and nonspecific binding (membranes + radioligand + a high concentration of a known H1 antagonist, like unlabeled mepyramine).

-

Incubation: Incubate the plate for a specified time (e.g., 60 minutes) at room temperature to reach equilibrium.

-

Harvesting: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioactivity.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of the test compound. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

In Vitro Functional Assay: Histamine-Induced Guinea Pig Ileum Contraction

This classic bioassay measures the functional antagonism of H1 receptors on smooth muscle.

Materials:

-

Tissue: Freshly isolated terminal ileum from a guinea pig.

-

Organ Bath: A temperature-controlled (37°C) organ bath containing Tyrode's solution, continuously bubbled with a 95% O2 / 5% CO2 gas mixture.

-

Isotonic Transducer and Data Acquisition System .

-

Agonist: Histamine.

-

Antagonist: this compound.

Procedure:

-

Tissue Preparation: Mount a segment of the guinea pig ileum in the organ bath under a resting tension of approximately 1 gram.

-

Equilibration: Allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.

-

Control Response: Generate a cumulative concentration-response curve for histamine to establish a baseline.

-

Antagonist Incubation: Wash the tissue and incubate with a known concentration of this compound for a set period (e.g., 30-60 minutes).

-

Second Response Curve: In the presence of this compound, generate a second cumulative concentration-response curve for histamine.

-

Data Analysis: Compare the histamine concentration-response curves in the absence and presence of this compound. A rightward shift in the curve indicates competitive antagonism. The magnitude of this shift can be used to calculate the pA2 value, a measure of antagonist potency.

Cellular Functional Assay: Calcium Flux

This assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium, a key event in H1 receptor signaling.

Materials:

-

Cells: HEK293 or CHO cells stably expressing the human H1 receptor.

-

Fluorescent Calcium Indicator: E.g., Fura-2 AM or Fluo-4 AM.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Agonist: Histamine.

-

Antagonist: this compound.

-

Fluorometric Imaging Plate Reader (FLIPR) or a fluorescence microscope.

Procedure:

-

Cell Plating: Plate the cells in a 96-well, black-walled, clear-bottom plate and grow to confluence.

-

Dye Loading: Load the cells with a fluorescent calcium indicator by incubating them with the dye in assay buffer for approximately 60 minutes at 37°C.

-

Antagonist Pre-incubation: Wash the cells and pre-incubate with varying concentrations of this compound for 15-30 minutes.

-

Calcium Measurement: Measure the baseline fluorescence. Then, add histamine to stimulate the H1 receptors and continuously measure the change in fluorescence intensity over time.

-

Data Analysis: The increase in fluorescence corresponds to an increase in intracellular calcium. Determine the concentration-response curve for histamine in the presence of different concentrations of this compound to calculate the IC50 of this compound.

Visualizations: Pathways and Processes

Histamine H1 Receptor Signaling Pathway

The canonical signaling pathway for the histamine H1 receptor involves the activation of the Gq/11 family of G-proteins, leading to the mobilization of intracellular calcium.

Caption: H1 Receptor Signaling Cascade.

Experimental Workflow for H1 Antagonist Characterization

A typical workflow for identifying and characterizing a potential H1 receptor antagonist like this compound involves a tiered approach from initial binding studies to functional and in vivo validation.

Caption: Workflow for H1 Antagonist Evaluation.

Logical Relationship of Key Structural Features for H1 Antagonism

First-generation H1 antagonists, the class to which pheniramine belongs, share a common structural motif. This compound incorporates some of these features, which likely contribute to its H1 antagonist activity.

Caption: Key Structural Elements for H1 Antagonism.

References

- 1. Chlorphenamine - Wikipedia [en.wikipedia.org]

- 2. Effects of histamine H1-, H2- and H3-receptor selective drugs on the mechanical activity of guinea-pig small and large intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Histamine H1 receptors mediate vasodilation in guinea-pig ileum resistance vessels: characterization with computer-assisted videomicroscopy and new selective agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Arpromidine Analogues: A Technical Guide to Chemical Properties and Pharmacological Evaluation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arpromidine and its analogues represent a significant class of histamine (B1213489) H₂ receptor agonists, exhibiting potent inotropic effects with potential therapeutic applications. This technical guide provides an in-depth overview of the chemical properties, structure-activity relationships (SAR), and pharmacological evaluation of this compound analogues. Detailed methodologies for key experiments are outlined, and quantitative data are presented in a structured format for comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to facilitate a comprehensive understanding of these compounds.

Introduction

This compound, a potent histamine H₂ receptor agonist, has been a focal point of medicinal chemistry research due to its significantly higher activity compared to histamine.[1][2] The development of this compound analogues has been driven by the need to improve pharmacokinetic properties, such as oral bioavailability and penetration of the blood-brain barrier, which are limited by the strongly basic guanidine (B92328) group essential for its agonistic activity.[3] This guide delves into the chemical modifications of the this compound scaffold and their impact on biological activity.

Chemical Properties and Structure-Activity Relationships (SAR)

The core structure of this compound consists of a phenyl(pyridylalkyl)guanidine moiety. Structure-activity relationship studies have revealed several key features that influence the potency and selectivity of its analogues:

-

The Guanidine Group: This group is critical for H₂ agonistic activity.[3] However, its high basicity is also responsible for poor pharmacokinetic profiles.[3]

-

Phenyl Ring Substitution: Halogen substitution on the phenyl ring, particularly di-substitution with fluorine or chlorine, has been shown to increase H₂ agonistic potency by up to 160 times that of histamine.[1][2] Para-halogenated compounds also exhibit the highest H₁-antagonistic potency.[1]

-

Pyridyl Group Isomers: Replacement of the 2-pyridyl group with a 3-pyridyl group does not significantly alter H₂ agonistic activity, whereas 4-pyridyl and phenyl analogues are less active.[1]

-

Acylguanidine Analogues: To address the pharmacokinetic limitations of the basic guanidine group, acylguanidine analogues have been synthesized. These compounds exhibit a significantly lower basicity (by 4-5 orders of magnitude) while maintaining potent H₂ receptor agonism.[3][4] This modification has been shown to improve gastrointestinal absorption and blood-brain barrier penetration.[3]

Table 1: Chemical Properties and Potency of Selected this compound Analogues

| Compound | Modification | H₂ Agonistic Potency (Relative to Histamine) | H₁ Antagonistic Potency (pA₂) | Reference |

| This compound | 4-fluoro substitution on phenyl ring | ~100x | 7.65 | [2] |

| BU-E-75 | 3,4-difluoro substitution on phenyl ring | Up to 160x | Not Reported | [2] |

| BU-E-76 | 3,5-difluoro substitution on phenyl ring | Up to 160x | Not Reported | [2] |

| BU-E-64 | 3,4-dichloro substitution on phenyl ring | Up to 160x | Not Reported | [2] |

| 3-pyridyl analogue | 2-pyridyl group replaced by 3-pyridyl | No significant change | Not Reported | [1] |

| 4-pyridyl analogue | 2-pyridyl group replaced by 4-pyridyl | Less active | Not Reported | [1] |

| Acylguanidine (3-phenylbutanoyl) | Guanidine acylation | ~30x (on guinea pig right atrium) | Not Reported | [4] |

Experimental Protocols

Representative Synthetic Protocol for this compound Analogues

While specific synthetic routes vary depending on the analogue, a general approach for the synthesis of phenyl(pyridylalkyl)guanidines involves the following key steps. A more detailed and convenient synthetic route has been described for N(G)-acylated imidazolylpropylguanidines, starting from commercially available urocanic acid and guanidine, followed by the coupling of acids.[3][4]

General Steps:

-

Synthesis of the Phenyl(pyridylalkyl)amine Intermediate: This is typically achieved through a multi-step synthesis starting from appropriate phenyl and pyridyl precursors.

-

Guanylation: The amine intermediate is then reacted with a guanylating agent to introduce the guanidine moiety.

-

Purification: The final product is purified using standard techniques such as chromatography.

Pharmacological Evaluation: In Vitro H₂ Receptor Agonist Activity

The primary assay for determining H₂ receptor agonist activity of this compound analogues is the isolated, spontaneously beating guinea pig right atrium model.[1]

Protocol Outline:

-

Tissue Preparation: Guinea pigs are euthanized, and the right atrium is dissected and mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated with a gas mixture (e.g., 95% O₂, 5% CO₂).

-

Recording of Atrial Rate: The spontaneous beating rate of the atrium is recorded using an isometric force transducer.

-

Cumulative Concentration-Response Curves: The test compounds are added to the organ bath in a cumulative manner, and the increase in atrial rate is measured.

-

Data Analysis: The potency of the agonists is determined by calculating the pD₂ value, which is the negative logarithm of the molar concentration of the agonist that produces 50% of the maximal response.

Signaling Pathways and Experimental Workflows

Histamine H₂ Receptor Signaling Pathway

This compound and its analogues exert their effects by acting as agonists at the histamine H₂ receptor, which is a G-protein coupled receptor (GPCR). The activation of the H₂ receptor initiates a well-defined intracellular signaling cascade.

Caption: Histamine H₂ receptor signaling cascade.

Experimental Workflow for Screening this compound Analogues

The screening of novel this compound analogues for H₂ receptor agonism typically follows a structured workflow, from initial compound synthesis to detailed pharmacological characterization.

Caption: Workflow for this compound analogue screening.

Conclusion

The study of this compound analogues has significantly advanced our understanding of histamine H₂ receptor pharmacology. The structure-activity relationships established have guided the design of compounds with enhanced potency and improved pharmacokinetic profiles. The development of acylguanidine derivatives, in particular, represents a promising strategy to overcome the limitations of the parent compound. The experimental protocols and workflows detailed in this guide provide a framework for the continued exploration and development of novel H₂ receptor agonists with therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Role of Histamine and Histamine Receptors in Mast Cell-Mediated Allergy and Inflammation: The Hunt for New Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

Cellular Signaling Pathways Activated by Arpromidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arpromidine is a potent and selective histamine (B1213489) H2 receptor agonist, also exhibiting histamine H1 receptor antagonist properties. Its primary mechanism of action involves the activation of the H2 receptor, a G-protein coupled receptor (GPCR), initiating a cascade of intracellular signaling events. This technical guide provides a comprehensive overview of the cellular signaling pathways modulated by this compound, with a focus on its agonistic activity at the H2 receptor. We delve into the core signaling axes, including Gs protein activation, subsequent cyclic adenosine (B11128) monophosphate (cAMP) production, and the potential for mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway engagement. This document summarizes available quantitative data, details relevant experimental protocols, and provides visual representations of the signaling networks and workflows to support further research and drug development efforts centered on this compound and related compounds.

Introduction

This compound, a phenyl(pyridylalkyl)guanidine derivative, has been characterized as a highly potent histamine H2 receptor agonist, with potency reported to be approximately 100 to 160 times that of histamine in certain functional assays.[1][2] It also possesses moderate H1 receptor antagonist activity.[1] The activation of the H2 receptor by agonists like this compound is known to play a crucial role in various physiological processes, most notably in the stimulation of gastric acid secretion and in mediating positive inotropic and chronotropic effects in the heart.[2] Understanding the specific cellular signaling pathways triggered by this compound is essential for elucidating its full pharmacological profile and for the development of novel therapeutic agents targeting the histamine H2 receptor.

This guide will focus on the canonical and potential non-canonical signaling pathways activated by this compound upon binding to the H2 receptor.

Core Signaling Pathways

Gs Protein-cAMP Pathway

The histamine H2 receptor is a classical Gs-protein coupled receptor. Upon agonist binding, the receptor undergoes a conformational change that facilitates the activation of the heterotrimeric Gs protein. This activation involves the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the Gαs subunit. The activated Gαs-GTP complex then dissociates from the Gβγ dimer and stimulates adenylyl cyclase, an enzyme responsible for the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates a variety of downstream target proteins, mediating the ultimate physiological response.

This compound-induced Gs-cAMP signaling pathway.

Mitogen-Activated Protein Kinase (MAPK) Pathway (ERK1/2)

In addition to the canonical Gs-cAMP pathway, GPCRs, including the H2 receptor, have been shown to activate the MAPK/ERK signaling cascade. This can occur through both G-protein-dependent and β-arrestin-dependent mechanisms. Activation of this pathway typically involves a series of phosphorylation events, culminating in the phosphorylation and activation of ERK1/2. Activated ERK1/2 can then translocate to the nucleus to regulate gene expression and influence cellular processes such as proliferation, differentiation, and survival. While direct evidence for this compound-induced ERK1/2 phosphorylation is not extensively documented in publicly available literature, the activation of this pathway by other H2 receptor agonists suggests it is a probable downstream consequence of this compound binding.

Potential this compound-induced MAPK/ERK signaling.

Quantitative Data

| Parameter | Receptor | Assay System | Value | Reference |

| pD2 | H2 Receptor | Isolated Guinea Pig Atrium | 8.0 | [2] |

| pA2 | H1 Receptor | Isolated Guinea Pig Ileum | 7.65 | [2] |

| EC50 | Human H2 Receptor | GTPase Assay (Sf9 cells) | 3.1 ± 0.5 nM | |

| Emax (% of Histamine) | Human H2 Receptor | GTPase Assay (Sf9 cells) | 95 ± 5 | |

| EC50 | Guinea Pig H2 Receptor | GTPase Assay (Sf9 cells) | 1.3 ± 0.2 nM | |

| Emax (% of Histamine) | Guinea Pig H2 Receptor | GTPase Assay (Sf9 cells) | 110 ± 6 |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the cellular signaling pathways activated by this compound.

GTPγS Binding Assay

This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation by an agonist.

GTPγS binding assay workflow.

Methodology:

-

Membrane Preparation:

-

Culture Sf9 insect cells infected with a baculovirus construct encoding the human or guinea pig histamine H2 receptor.

-

Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 48,000 x g) to pellet the membranes.

-

Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

-

-

Assay Procedure:

-

In a 96-well plate, add assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4).

-

Add varying concentrations of this compound or other test compounds.

-

Add a fixed concentration of GDP (e.g., 10 µM).

-

Add the prepared cell membranes (e.g., 10-20 µg protein per well).

-

Initiate the binding reaction by adding [³⁵S]GTPγS (e.g., 0.1 nM).

-

Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

-

Termination and Detection:

-

Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filter mats and place them in scintillation vials with scintillation cocktail.

-

Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.

-

-

Data Analysis:

-

Non-specific binding is determined in the presence of a saturating concentration of unlabeled GTPγS (e.g., 10 µM).

-

Subtract non-specific binding from total binding to obtain specific binding.

-

Plot specific binding as a function of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

-

cAMP Accumulation Assay

This assay quantifies the production of intracellular cAMP in response to H2 receptor activation.

cAMP accumulation assay workflow.

Methodology (using TR-FRET):

-

Cell Culture and Plating:

-

Culture a suitable cell line (e.g., CHO-K1 or HEK293) stably or transiently expressing the human histamine H2 receptor.

-

Seed the cells into a 384-well white opaque plate at an appropriate density and allow them to adhere overnight.

-

-

Compound Addition and Stimulation:

-

Prepare serial dilutions of this compound and control compounds.

-

Aspirate the culture medium from the cells and add a stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

-

Add the diluted compounds to the wells and incubate at room temperature for 30-60 minutes.

-

-

Cell Lysis and cAMP Detection:

-

Lyse the cells by adding a lysis buffer containing the TR-FRET reagents (a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog).

-

Incubate for 60 minutes at room temperature to allow for the competitive binding reaction to reach equilibrium.

-

-

Data Acquisition and Analysis:

-

Read the plate on a TR-FRET compatible plate reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

-

Calculate the ratio of the acceptor to donor fluorescence signals.

-

Generate a standard curve using known concentrations of cAMP.

-

Convert the sample ratios to cAMP concentrations using the standard curve.

-

Plot the cAMP concentration as a function of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

-

ERK1/2 Phosphorylation Assay

This assay measures the phosphorylation of ERK1/2, a key downstream event in the MAPK signaling pathway.

ERK1/2 phosphorylation assay workflow.

Methodology (using Western Blot):

-

Cell Culture and Treatment:

-

Culture HEK293 cells stably expressing the human H2 receptor in appropriate media.

-

Seed cells in 6-well plates and grow to 80-90% confluency.

-

Serum-starve the cells for 4-6 hours to reduce basal ERK phosphorylation.

-

Treat cells with various concentrations of this compound for different time points (e.g., 5, 10, 15, 30 minutes).

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

Determine the protein concentration of each lysate.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.

-

-

Data Analysis:

-

Quantify the band intensities for p-ERK1/2 and total ERK1/2 using densitometry software.

-

Normalize the p-ERK1/2 signal to the total ERK1/2 signal for each sample.

-

Plot the normalized p-ERK1/2 levels against this compound concentration or time to determine potency and kinetics.

-

Conclusion

This compound is a powerful pharmacological tool for studying the histamine H2 receptor. Its primary mode of action is through the activation of the Gs-cAMP signaling pathway. While activation of the MAPK/ERK pathway is also a likely consequence of this compound-mediated H2 receptor stimulation, further studies are needed to provide direct quantitative evidence and to explore the potential for biased agonism. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the intricate signaling networks modulated by this compound and other H2 receptor ligands, ultimately contributing to a deeper understanding of histamine receptor pharmacology and the development of novel therapeutics.

References

Arpromidine in Congestive Heart Failure Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the research surrounding arpromidine and its analogues as potential therapeutic agents for congestive heart failure (CHF). It details the underlying signaling pathways, experimental methodologies employed in preclinical studies, and a summary of the key findings. This document is intended to serve as a resource for researchers and professionals in the field of cardiac drug discovery and development.

Introduction: The Rationale for Histamine (B1213489) H2 Receptor Agonism in Heart Failure

Congestive heart failure is a complex clinical syndrome often characterized by a diminished cardiac response to catecholamines, partly due to a decrease in the number of sarcolemmal beta-adrenergic receptors.[1] In contrast, the myocardial histamine H2-receptor system appears to be unaffected in CHF, presenting a novel therapeutic target.[1][2] Stimulation of these H2 receptors has been shown to produce positive hemodynamic effects in CHF patients who have become insensitive to conventional catecholamine stimulation.[1]

This compound (also known as BU-E-50) and its difluorinated analogues, BU-E-75 and BU-E-76, are potent guanidine-type histamine H2-receptor agonists.[1] Notably, they also possess H1-antagonistic properties, which may contribute to their overall pharmacological profile.[1] Preclinical research has focused on evaluating the efficacy and safety of these compounds compared to earlier H2 agonists like impromidine, which, despite favorable hemodynamic effects, was limited by a narrow therapeutic range and arrhythmogenic potential.[1]

Molecular Mechanism of Action: The H2 Receptor Signaling Pathway

This compound exerts its effects on cardiac myocytes by activating the histamine H2 receptor, a G-protein coupled receptor (GPCR). The binding of this compound initiates a well-defined signaling cascade that leads to an increase in cardiac contractility (positive inotropy).

The key steps in this pathway are:

-

Receptor Activation: this compound binds to the H2 receptor on the surface of cardiomyocytes.

-

G-Protein Coupling: This binding event activates the associated stimulatory G-protein (Gs).

-

Adenylyl Cyclase Activation: The activated alpha subunit of the Gs-protein stimulates the enzyme adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger.

-

Protein Kinase A (PKA) Activation: The elevated intracellular levels of cAMP lead to the activation of Protein Kinase A (PKA).

-

Phosphorylation of Target Proteins: PKA then phosphorylates several key intracellular proteins that regulate calcium handling and myofilament function. These include L-type calcium channels and phospholamban, which in turn enhances sarcoplasmic reticulum Ca2+ uptake and release, ultimately leading to an increased force of contraction.[1][2][3]

Preclinical Data Summary

Preclinical studies, primarily in guinea pig models, have demonstrated the potential of this compound and its analogues in improving cardiac function. The following tables summarize the qualitative findings from these studies.

Note: The specific quantitative data from the primary publication (Agents and Actions Supplements 1991:33:257-69) could not be retrieved. The tables below are structured to present the reported outcomes and would be populated with mean values, standard deviations, and statistical significance upon availability of the full-text article.

Table 1: In Vitro Effects on Isolated Perfused Guinea Pig Heart

| Compound | Effect on Cardiac Contractile Force | Effect on Coronary Flow | Effect on Heart Rate | Arrhythmogenic Potential |

| This compound (BU-E-50) | More potent than Impromidine | More potent than Impromidine | Less effective than Impromidine | Less than Impromidine |

| BU-E-75 | More potent than Impromidine | More potent than Impromidine | Less effective than Impromidine | Less than Impromidine |

| BU-E-76 | More potent than Impromidine | More potent than Impromidine | Less effective than Impromidine | Less than Impromidine |

Source: Based on qualitative descriptions in Agents and Actions Supplements 1991:33:257-69.[1]

Table 2: In Vivo Hemodynamic Effects in Guinea Pigs

| Compound | Potency in Augmenting LVdp/dt, LVP, Cardiac Output, and Systemic Blood Pressure | Chronotropic Potential | Arrhythmogenic Potential |

| This compound (BU-E-50) | Less potent than BU-E-76 and BU-E-75 | Low | Low |

| BU-E-75 | More potent than this compound and Impromidine | Low | Low |

| BU-E-76 | Most potent of the tested compounds | Low | Low |

| Impromidine (Reference) | Less potent than BU-E-76, BU-E-75, and this compound | Higher | Higher |

Source: Based on qualitative descriptions in Agents and Actions Supplements 1991:33:257-69.[1]

Table 3: Effects in a Vasopressin-Induced Acute Heart Failure Model (Guinea Pig)

| Compound | Effect on Normalizing Contractile Parameters |

| This compound (BU-E-50) | Did not normalize contractile parameters |

| BU-E-75 | Normalized all contractile parameters |

| BU-E-76 | Normalized all contractile parameters |

| Impromidine (Reference) | Did not normalize contractile parameters |

Source: Based on qualitative descriptions in Agents and Actions Supplements 1991:33:257-69.[1]

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of research findings. The following sections describe the general methodologies for the types of experiments cited in the this compound research.

In Vitro Isolated Heart Perfusion (Langendorff Method)

This ex vivo technique allows for the assessment of cardiac function in a controlled environment, free from systemic neurohormonal influences.

Objective: To determine the direct effects of this compound and its analogues on cardiac contractile force, coronary flow, and heart rate.

Methodology:

-

Animal Preparation: A guinea pig is anesthetized, and heparin is administered to prevent blood clotting.

-

Heart Excision: The chest is opened, and the heart is rapidly excised and placed in ice-cold cardioplegic solution to arrest cardiac activity.

-

Cannulation: The aorta is cannulated on the Langendorff apparatus.

-

Retrograde Perfusion: A warm (37°C), oxygenated physiological salt solution (e.g., Krebs-Henseleit buffer) is perfused retrogradely through the aorta at a constant pressure. This closes the aortic valve and forces the perfusate into the coronary arteries, thus sustaining the heart muscle.

-

Instrumentation:

-

A fluid-filled balloon is inserted into the left ventricle and connected to a pressure transducer to measure left ventricular developed pressure (LVDP) and the maximum rate of pressure change (LVdp/dt).

-

ECG electrodes are placed on the heart to monitor heart rate and rhythm.

-

Coronary flow is measured by collecting the effluent from the pulmonary artery.

-

-

Stabilization: The heart is allowed to stabilize for a period of 20-30 minutes.

-

Drug Administration: this compound, its analogues, or a vehicle control are introduced into the perfusate at increasing concentrations.

-

Data Acquisition: Hemodynamic and electrophysiological parameters are continuously recorded.

In Vivo Vasopressin-Induced Acute Heart Failure Model

This in vivo model is used to simulate a state of acute heart failure to evaluate the efficacy of therapeutic interventions under pathophysiological conditions.

Objective: To assess the ability of this compound and its analogues to restore cardiac function in an acute heart failure setting.

Methodology:

-

Animal Preparation: A guinea pig is anesthetized, intubated, and ventilated. Catheters are inserted into the carotid artery (for blood pressure monitoring) and jugular vein (for drug administration).

-

Instrumentation: A high-fidelity catheter is advanced into the left ventricle to measure left ventricular pressure (LVP) and LVdp/dt. Cardiac output may be measured using techniques such as thermodilution or an ultrasonic flow probe on the aorta.

-

Baseline Measurement: After a stabilization period, baseline hemodynamic parameters are recorded.

-

Induction of Heart Failure: A continuous intravenous infusion of vasopressin is administered to induce a state of acute cardiac dysfunction, characterized by a significant drop in contractile parameters.

-

Drug Administration: Once a stable state of heart failure is achieved, a bolus or infusion of this compound, its analogues, or a vehicle control is administered intravenously.

-

Data Acquisition and Analysis: Hemodynamic parameters are continuously monitored and recorded to determine the extent and duration of any restorative effects of the test compounds.

Conclusion and Future Directions

The preclinical evidence suggests that this compound and its difluorinated analogues, particularly BU-E-75 and BU-E-76, are potent H2-receptor agonists with the potential to improve cardiac contractility and hemodynamics in the context of heart failure.[1] Their reduced chronotropic and arrhythmogenic effects compared to the earlier compound, impromidine, represent a significant potential advantage.[1] The superior performance of the fluorinated analogues in the vasopressin-induced heart failure model highlights their promise as potential therapeutic candidates.[1]

However, a significant gap exists between these early preclinical findings and potential clinical application. To advance this research, the following steps would be necessary:

-

Dose-Ranging Efficacy and Safety Studies: Comprehensive studies in various animal models of chronic heart failure are needed to establish a clear therapeutic window.

-

Pharmacokinetic and Pharmacodynamic Modeling: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds is crucial.

-

Long-Term Toxicity Studies: Chronic dosing studies are required to assess any potential long-term adverse effects.

-

Clinical Trials: Should the compounds demonstrate a favorable safety and efficacy profile in extensive preclinical testing, progression to Phase I clinical trials to assess safety and tolerability in humans would be the next logical step.

The exploration of H2-receptor agonists like this compound represents an innovative approach to heart failure therapy, particularly for patient populations who have become refractory to standard treatments. Further rigorous investigation is warranted to determine if this promising preclinical potential can be translated into a safe and effective clinical therapy.

References

Arpromidine's Effect on Intracellular Calcium Concentration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arpromidine is a potent and highly selective histamine (B1213489) H2 receptor agonist, demonstrating significantly greater potency than histamine itself in certain biological systems.[1][2] While the primary and most well-documented signaling pathway for the H2 receptor involves the activation of adenylyl cyclase via a stimulatory G protein (Gs), leading to an increase in intracellular cyclic AMP (cAMP), emerging evidence points to a more complex signaling profile.[3][4] Several studies have now established that the histamine H2 receptor can also couple to the Gq class of G proteins, thereby activating the phospholipase C (PLC) pathway and leading to an increase in intracellular calcium concentration ([Ca2+]i).[5][6][7]

This technical guide provides an in-depth overview of the mechanisms by which this compound, as a potent H2 receptor agonist, is proposed to influence intracellular calcium levels. It summarizes the available pharmacological data for this compound, details the experimental protocols for assessing changes in [Ca2+]i, and visualizes the key signaling pathways and experimental workflows.

Pharmacological Profile of this compound

While direct studies quantifying this compound-induced changes in intracellular calcium are not extensively available in the reviewed literature, its potent agonism at the H2 receptor allows for inferences based on the established H2 receptor signaling pathways. The pharmacological activity of this compound has been characterized in functional assays.

Table 1: Quantitative Pharmacological Data for this compound

| Parameter | Value | Species/Tissue | Assay Type | Reference |

| H2 Agonist Potency (pD2) | 8.0 | Guinea Pig Atrium | Functional Assay (Inotropic Effect) | [2] |

| Relative H2 Agonist Potency | ~100x Histamine | Guinea Pig Atrium | Functional Assay (Inotropic Effect) | [2] |

| H1 Antagonist Activity (pA2) | 7.65 | Guinea Pig Ileum | Functional Assay (Antagonism of Histamine-induced contraction) | [2] |

| H2 Agonist Activity | Agonist | Recombinant Human and Guinea Pig H2 Receptors (in Sf9 cells) | GTPase Assay | [8] |

| H1 Antagonist Activity | Antagonist | Recombinant Human and Guinea Pig H1 Receptors (in Sf9 cells) | GTPase Assay | [8] |

Note: pD2 is the negative logarithm of the EC50 value. A higher pD2 value indicates greater potency.

The H2 Receptor and Intracellular Calcium Signaling

The canonical signaling pathway for the H2 receptor involves Gs protein activation, leading to increased cAMP production. However, evidence from various cell types, including human HL-60 promyelocytic leukemia cells and human epidermal keratinocytes, has demonstrated that H2 receptor activation can also lead to a Gq-mediated increase in intracellular calcium.[1][2] This dual signaling capability suggests that H2 receptor agonists like this compound can potentially modulate cellular functions through both cAMP- and Ca2+-dependent mechanisms.

The Gq-mediated pathway proceeds as follows:

-

Receptor Activation: this compound binds to and activates the histamine H2 receptor.

-

Gq Protein Coupling: The activated receptor facilitates the exchange of GDP for GTP on the α-subunit of the associated Gq protein.

-

Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates PLC.

-

IP3 and DAG Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), triggering the release of stored Ca2+ into the cytoplasm and thus increasing [Ca2+]i.

Experimental Protocols for Measuring Intracellular Calcium Concentration

The following provides a generalized methodology for assessing this compound-induced changes in [Ca2+]i based on common protocols described in the literature.[1][5]

Objective: To quantify the change in intracellular calcium concentration in a cultured cell line in response to stimulation with this compound.

Materials:

-

Cultured cells expressing histamine H2 receptors (e.g., HL-60, HEK293 transfected with H2R).

-

Fluorescent Ca2+ indicator dye (e.g., Fura-2 AM or Indo-1 AM).

-

Pluronic F-127.

-

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer.

-

This compound stock solution.

-

H2 receptor antagonist (e.g., cimetidine (B194882) or ranitidine) for specificity control.

-

Fluorescence plate reader or fluorescence microscope equipped for ratiometric imaging.

Procedure:

-

Cell Preparation:

-

Plate cells on a suitable substrate (e.g., 96-well black-walled plates or glass coverslips) and grow to an appropriate confluency.

-

-

Dye Loading:

-

Prepare a loading buffer containing the Ca2+ indicator dye (e.g., 2-5 µM Fura-2 AM) and a small percentage of Pluronic F-127 (to aid in dye solubilization) in HBSS.

-

Remove the cell culture medium and wash the cells with HBSS.

-

Incubate the cells with the loading buffer for 30-60 minutes at 37°C in the dark.

-

Wash the cells twice with HBSS to remove excess extracellular dye.

-

Allow the cells to rest for a de-esterification period of approximately 30 minutes at room temperature.

-

-

Measurement of [Ca2+]i:

-

Place the plate or coverslip into the fluorescence measurement instrument.

-

For ratiometric dyes like Fura-2, alternately excite the cells at approximately 340 nm and 380 nm and measure the emission at ~510 nm.

-

Establish a stable baseline fluorescence ratio for a few minutes.

-

Add the this compound solution at various concentrations to the cells.

-

Continuously record the fluorescence ratio to monitor the change in [Ca2+]i over time.

-

(Optional) At the end of the experiment, add a calcium ionophore (e.g., ionomycin) to determine the maximum fluorescence ratio (Rmax), followed by a calcium chelator (e.g., EGTA) to determine the minimum fluorescence ratio (Rmin) for calibration of [Ca2+]i.

-

-

Controls:

-

Vehicle Control: Add the vehicle used to dissolve this compound to control for any effects of the solvent.

-

Antagonist Control: Pre-incubate cells with an H2 receptor antagonist (e.g., cimetidine) before adding this compound to confirm that the observed Ca2+ response is H2 receptor-mediated.

-

Data Analysis:

The ratio of the fluorescence intensities at the two excitation wavelengths (e.g., F340/F380 for Fura-2) is proportional to the intracellular calcium concentration. The change in this ratio from baseline after the addition of this compound reflects the calcium response. If calibrated, the Grynkiewicz equation can be used to convert the fluorescence ratio to absolute [Ca2+]i values.

References

- 1. Synthesis and in vitro pharmacology of this compound and related phenyl(pyridylalkyl)guanidines, a potential new class of positive inotropic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure-activity relationships of histamine H2-agonists, a new class of positive inotropic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Physiological implications of biased signaling at histamine H2 receptors [frontiersin.org]

- 4. What are H2 receptor agonists and how do they work? [synapse.patsnap.com]

- 5. Physiological implications of biased signaling at histamine H2 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.physiology.org [journals.physiology.org]

- 7. An experimental strategy to probe Gq contribution to signal transduction in living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. epub.uni-regensburg.de [epub.uni-regensburg.de]

Investigating the Cardiovascular Effects of Arpromidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract